molecular formula C13H10N4O2 B2649923 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 851819-83-5

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2649923
CAS RN: 851819-83-5
M. Wt: 254.249
InChI Key: DHSGOTDTFFATSV-UHFFFAOYSA-N
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Description

“4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a derivative of pyrazine-2-carboxylic acid . Pyrazine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .


Synthesis Analysis

The synthesis of pyrazine carboxamide derivatives, such as “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one”, involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Scientific Research Applications

Antimicrobial Activity

Pyrazine carboxamide derivatives, which include “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one”, have been reported to possess diverse pharmacological activities including antimicrobial activity . These compounds have shown significant effects against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi .

Antifungal Activity

In addition to their antimicrobial properties, these compounds have also demonstrated antifungal activity . This suggests potential for treating various fungal infections or in the development of antifungal agents .

Antimycobacterial Activity

Compounds derived from “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” have been found to exhibit significant antimycobacterial activity . This includes activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis .

Antioxidant Activity

Some derivatives of “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” have shown good antioxidant activity . This suggests potential use in the prevention of diseases related to oxidative stress .

Anti-Diabetic Properties

“(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid”, a derivative of “4-(pyrazine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one”, is a structural analog of the common anti-diabetic drug metformin. It has been studied for its potential therapeutic applications in the treatment of type 2 diabetes.

Potential in Cancer Research

The compound “N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide”, synthesized through the reaction involving “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid”, has been evaluated for its antibacterial, antifungal, and anticancer activities. This research opens up possibilities for the use of such compounds in cancer research, especially considering their antimicrobial and potential anticancer properties.

Obesity Treatment

“(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has also been studied for its potential therapeutic applications in the treatment of obesity. This suggests potential use in the development of weight management therapies.

Other Metabolic Diseases

In addition to diabetes and obesity, “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has been studied for its potential therapeutic applications in the treatment of other metabolic diseases. This suggests a wide range of potential medical applications for this compound.

Safety and Hazards

Pyrazine-2-carbonyl chloride, a precursor in the synthesis of “4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one”, is known to cause severe skin burns and eye damage . It reacts violently with water and liberates toxic gas .

properties

IUPAC Name

4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSGOTDTFFATSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

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